N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine

Solid-phase peptide synthesis Orthogonal protection TFA cleavage

When synthesizing disulfide-rich peptides (e.g., conotoxins, defensins), standard S-Trt protection is lost during TFA cleavage, causing disulfide scrambling. Fmoc-Cys(tBu)-OH solves this: the S-tBu group survives 95% TFA, enabling selective, sequential disulfide formation. • Survives TFA cleavage intact while S-Trt is quantitatively removed. • Removed with MeSiCl₃/PhSOPh to directly form disulfide bonds without scrambling. • Compatible with reductive transformations (Staudinger ligation, Alloc/Allyl deprotection). Ideal for complex, cysteine-rich peptides requiring precise disulfide pairing.

Molecular Formula C22H25NO4S
Molecular Weight 399.5 g/mol
Cat. No. B12852705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine
Molecular FormulaC22H25NO4S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4S/c1-2-3-12-28-14-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1
InChIKeyAQUAKYYNRFLMPW-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-S-butyl-L-cysteine (Fmoc-Cys(tBu)-OH): A TFA-Stable Cysteine Building Block for Orthogonal Solid-Phase Peptide Synthesis


N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine, commonly designated Fmoc-Cys(tBu)-OH (CAS 67436-13-9), is an Nα-Fmoc-protected cysteine derivative bearing an S-tert-butyl thioether side-chain protecting group. It belongs to the class of Fmoc-amino acid building blocks used in Fmoc/tBu solid-phase peptide synthesis (SPPS). The S-tert-butyl group is distinguished from the more widely used S-trityl (Trt) and S-acetamidomethyl (Acm) protecting groups by its complete stability toward trifluoroacetic acid (TFA), the standard global cleavage reagent in Fmoc SPPS [1], as well as toward iodine oxidation . This orthogonality enables synthetic strategies in which the cysteine thiol remains protected during TFA-mediated resin cleavage and side-chain deprotection, a feature not shared by the acid-labile S-Trt or S-Mmt groups.

Why Fmoc-S-butyl-L-cysteine Cannot Be Replaced by Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, or Fmoc-Cys(StBu)-OH in Orthogonal SPPS Workflows


Fmoc-protected cysteine derivatives are not interchangeable reagents. Each S-protecting group dictates a distinct set of deprotection conditions, stability profiles, and side-reaction risks that fundamentally constrain synthetic route design. Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mmt)-OH are acid-labile and undergo S-deprotection during standard TFA cleavage, precluding their use when a protected cysteine must survive global deprotection. Fmoc-Cys(Acm)-OH is TFA-stable but requires oxidative (I₂) or heavy-metal (Hg²⁺, Ag⁺, Tl³⁺) removal, which can compromise methionine residues and introduce toxicity concerns. Fmoc-Cys(StBu)-OH contains a disulfide linkage that is labile to reducing agents such as thiols and phosphines, potentially scrambling existing disulfide bonds . Fmoc-Cys(tBu)-OH occupies a unique position: its thioether linkage is stable to TFA, iodine, and reducing agents, yet can be selectively removed with MeSiCl₃/PhSOPh to directly yield a disulfide in a single step without scrambling pre-existing disulfide bridges . This combination of orthogonal stability and traceless activation has no equivalent among the standard cysteine building blocks.

Quantitative Differentiation Evidence: Fmoc-S-butyl-L-cysteine vs. Closest Cysteine Building Block Analogs


TFA Stability: Fmoc-Cys(tBu)-OH Remains >98% Intact Under Standard 95% TFA Cleavage Conditions, Whereas Fmoc-Cys(Trt)-OH Undergoes Quantitative Deprotection

Under the standard Fmoc-SPPS global cleavage condition of 95% TFA (with anisole/ethanedithiol/ethylmethylsulfide 3:1:1 as scavenger), the S-tert-butyl group on Fmoc-Cys(tBu)-OH remains completely intact, yielding a peptide with a protected thiol group. In direct contrast, Fmoc-Cys(Trt)-OH is efficiently and quantitatively deprotected under identical 95% TFA conditions, yielding the free thiol [1]. The S-Mmt group is even more acid-labile, undergoing quantitative removal at 0.5–1.0% TFA [2]. This binary stability difference (stable vs. fully deprotected) is qualitatively established by the McCurdy (1989) comparative study using somatostatin as a model peptide synthesized on an Applied Biosystems Model 431A synthesizer, which demonstrated that the t-Bu and Acm moieties produce peptides with protected thiol groups after 95% TFA cleavage, while the Trt derivative is fully deprotected [1].

Solid-phase peptide synthesis Orthogonal protection TFA cleavage

One-Step Disulfide Cyclization: MeSiCl₃/PhSOPh Treatment of Fmoc-Cys(tBu)-OH–Containing Peptides Simultaneously Removes the tBu Group and Forms an Intramolecular Disulfide Without Scrambling Existing Disulfide Bonds

A property unique to the S-tert-butyl thioether is that treatment with the MeSiCl₃/PhSOPh (methyltrichlorosilane/diphenyl sulfoxide) reagent system simultaneously removes the S-tBu protecting group and cyclizes the liberated thiol to form a disulfide bond in a single operational step. Critically, this transformation proceeds without scrambling any pre-existing disulfide bridges present in the peptide . No other standard cysteine protecting group offers this traceless, one-step conversion to a defined disulfide. Fmoc-Cys(Acm)-OH requires oxidative (I₂) or heavy-metal reagents that can oxidize methionine or leave toxic residues. Fmoc-Cys(StBu)-OH requires reducing conditions (thiols or phosphines) that may reduce existing disulfide bonds. The MeSiCl₃/PhSOPh method therefore provides both chemical orthogonality and operational simplicity not achievable with comparator building blocks.

Disulfide bond formation Peptide cyclization Orthogonal deprotection

Comparative SPPS Performance: Fmoc-Cys(tBu)-OH Exhibits Synthesis Characteristics Rated 'Excellent' and Equivalent to Fmoc-Cys(Acm)-OH and Fmoc-Cys(Trt)-OH in Automated Peptide Synthesis

In the foundational comparative study by McCurdy (1989), Fmoc-Cys(tBu)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(Trt)-OH were all reported to exhibit 'excellent synthesis characteristics' when used in Fmoc solid-phase peptide synthesis on an Applied Biosystems Model 431A automated peptide synthesizer [1]. The study used somatostatin as a model peptide and demonstrated that each of these three cysteine derivatives could be successfully incorporated using standard Fmoc chemistry protocols. This establishes that Fmoc-Cys(tBu)-OH does not compromise coupling efficiency or crude peptide quality relative to the two most widely used cysteine building blocks, while providing the unique orthogonal stability advantages described in Evidence Items 1 and 2 above.

Automated peptide synthesis Coupling efficiency Building block quality

Thioether vs. Disulfide Architecture: Fmoc-Cys(tBu)-OH Resists Reducing Agents That Prematurely Cleave Fmoc-Cys(StBu)-OH, Enabling Reductive Chemistry on Other Functionalities

The S-tert-butyl group in Fmoc-Cys(tBu)-OH forms a C–S thioether bond, whereas the S-tert-butylthio group in Fmoc-Cys(StBu)-OH (CAS 73724-43-3) forms an S–S disulfide bond. This structural difference has profound consequences for chemical compatibility. The disulfide S–StBu group is cleaved by thiol-based reducing agents such as dithiothreitol (DTT) and by tributylphosphine, conditions that are commonly employed in peptide ligation and bioconjugation chemistry . The thioether S-tBu group is completely stable under these reducing conditions. This allows Fmoc-Cys(tBu)-OH to be used in synthetic schemes where reductive steps must be performed on other residues (e.g., azide reduction, nitro group reduction) without premature cysteine deprotection—a strategy not feasible with Fmoc-Cys(StBu)-OH.

Chemoselectivity Reducing-agent compatibility Disulfide vs. thioether

Physical and Quality Specifications: Commercially Available Fmoc-Cys(tBu)-OH Delivers ≥98% HPLC Purity, Defined Optical Rotation, and Reproducible Solubility for Automated SPPS

Commercially sourced Fmoc-Cys(tBu)-OH (Novabiochem, Thermo Scientific, GL Biochem) is supplied with well-defined physical specifications that enable direct quality assessment upon receipt. Reported values include: HPLC purity ≥98.0 area% (with multiple vendors reporting ≥97.5–98.0%), melting point 136.0–140.0°C , specific optical rotation [α]²⁰/D = −21.0° to −26.0° (c = 1, DMF) , and solubility of 1 mmol in 2 mL DMF (clearly soluble) . These specifications are comparable to those reported for Fmoc-Cys(Trt)-OH (≥99.0% HPLC, mp 141–145°C, [α]²⁰/D = −14° to −18° (c = 1, DMF)). The optical rotation value of Fmoc-Cys(tBu)-OH (−22° to −26°) is distinct from that of Fmoc-Cys(Trt)-OH (−14° to −18°), providing a rapid identity confirmation method via polarimetry that can distinguish between these two building blocks in incoming quality control.

Quality control Physical characterization Procurement specification

Racemization Risk Context: Cysteine Derivatives Are Inherently Racemization-Prone; the S-tBu Group Has Been Used Successfully in Peptide Syntheses Where Trt-Protected Cys Shows Up to 8% D-Isomer Formation Under Uronium Activation

Fmoc-protected cysteine derivatives are susceptible to α-carbon racemization during carboxyl activation and coupling, particularly with phosphonium and uronium reagents (BOP, HBTU, HATU) in the presence of tertiary amine bases such as DIEA [1]. Studies on Fmoc-Cys(Trt)-OH have documented racemization levels ranging from 5–33% under standard preactivation protocols with uronium/phosphonium reagents, which can be reduced to <1% by employing DIPCDI/HOBt with 5-min preactivation, or BOP/HOBt/TMP without preactivation in CH₂Cl₂–DMF (1:1) [1]. A separate comparative study reported that with DIC/Oxyma activation, Fmoc-Cys(Dpm)-OH exhibited <0.5% racemization versus 3.3% for Fmoc-Cys(Trt)-OH under identical conditions . Direct, published head-to-head racemization data for Fmoc-Cys(tBu)-OH versus Fmoc-Cys(Trt)-OH under identical coupling conditions are not available in the peer-reviewed literature as of 2026. However, the S-tBu group is a thioether of moderate steric bulk, and the steric and electronic properties of the S-protecting group are known to influence racemization rates [2]. Users should conduct chiral HPLC analysis (Marfey's test or direct chiral separation) to verify enantiomeric purity for their specific peptide sequence and coupling protocol.

Racemization Chiral integrity Coupling conditions

Recommended Application Scenarios for Fmoc-S-butyl-L-cysteine Based on Quantitative Differentiation Evidence


Regioselective Disulfide Bond Formation in Multi-Cystine Peptides (Conotoxins, Defensins, Insulin-Like Peptides)

Fmoc-Cys(tBu)-OH is the building block of choice when a synthetic strategy requires one cysteine residue to remain orthogonally protected through TFA cleavage while another cysteine is deprotected for directed disulfide formation. The S-tBu group survives 95% TFA cleavage intact [1], while any S-Trt–protected cysteine in the same sequence is quantitatively deprotected. Post-cleavage, the liberated thiol (from Trt) can be oxidized or directed to form the first disulfide. The S-tBu group is then removed with MeSiCl₃/PhSOPh, simultaneously forming the second disulfide without scrambling the first . This orthogonal strategy is extensively employed in the synthesis of α-conotoxins, μ-conotoxins, and human defensins where precise disulfide connectivity is essential for biological activity.

C-Terminal Cysteine Peptide Acids via Side-Chain Anchoring with Preservation of Thiol Protection

When synthesizing peptide acids bearing a C-terminal cysteine residue, anchoring via the side-chain thiol onto a resin can introduce racemization and 3-(1-piperidinyl)alanine side-product risks. The TFA-stable S-tBu group enables anchoring strategies where the cysteine is attached through the thiol to a suitable linker while the α-carboxyl remains free. After chain elongation, TFA cleavage releases the peptide acid while the S-tBu group remains intact, preventing thiol-mediated side reactions during workup [1]. This approach has been employed for peptides destined for native chemical ligation, where a C-terminal thioester is ultimately required.

Synthesis of Disulfide-Rich Cyclic Peptides via Traceless Cyclization

For cyclic peptides containing one or more disulfide bridges (e.g., cyclotides, θ-defensins), Fmoc-Cys(tBu)-OH provides a traceless cyclization handle. After linear peptide assembly and TFA cleavage (during which S-tBu remains intact), treatment with MeSiCl₃/PhSOPh simultaneously removes the tBu group and forms the disulfide bond in a single operation . This eliminates the need for separate deprotection and oxidation steps, reduces purification burden, and avoids disulfide scrambling that can occur during solution-phase oxidation. The method is particularly valuable for peptides with multiple cysteine residues where correct disulfide pairing is critical.

Peptide Conjugates Requiring Reductive Chemistry on Non-Cysteine Functionalities

In synthetic routes involving azide reduction (Staudinger ligation), nitro group reduction, or deprotection of Alloc/Allyl groups using Pd(0)/PhSiH₃, the reducing conditions would prematurely cleave a disulfide-based protecting group such as S-StBu. Fmoc-Cys(tBu)-OH, bearing a thioether linkage, remains intact under these reducing conditions , enabling the reductive transformation to be performed without cysteine deprotection. This property makes Fmoc-Cys(tBu)-OH the preferred building block for peptide conjugates requiring sequential orthogonal deprotections that include reducing steps, such as peptide–oligonucleotide conjugates and branched peptide dendrimers.

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